molecular formula C17H20O2 B8731453 1,5-Diphenylpentane-1,5-diol CAS No. 5449-44-5

1,5-Diphenylpentane-1,5-diol

Cat. No.: B8731453
CAS No.: 5449-44-5
M. Wt: 256.34 g/mol
InChI Key: DLZYVGAWUPIIFB-UHFFFAOYSA-N
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Description

Significance of Vicinal Diols as Chiral Building Blocks

Vicinal diols, or 1,2-diols, are compounds with hydroxyl groups on adjacent carbon atoms. They are of paramount importance in organic synthesis, particularly as chiral building blocks. mdpi.comnih.gov The stereochemistry of these diols can be precisely controlled through methods like the Sharpless asymmetric dihydroxylation, which allows for the enantioselective synthesis of chiral vicinal diols from alkenes. mdpi.comencyclopedia.pub These chiral diols serve as versatile intermediates in the total synthesis of a wide array of complex and biologically active natural products, including alkaloids, macrolides, and polyketides. mdpi.com The ability to introduce specific stereocenters makes vicinal diols highly valuable in the construction of enantiomerically pure pharmaceuticals. beilstein-journals.orgd-nb.info

While 1,5-Diphenylpentane-1,5-diol is not a vicinal diol, the principles of stereocontrol and the utility of diols as chiral synthons are central concepts in the broader context of diol chemistry. The synthesis of specific stereoisomers of this compound, such as the (1S,5S) and (1R,5R) enantiomers, highlights the application of asymmetric synthesis techniques to non-vicinal diols as well. rsc.orgnbinno.com

Overview of Pentane-1,5-diol Scaffolds in Synthetic Design

The pentane-1,5-diol scaffold, with the chemical formula HO(CH2)5OH, provides a flexible five-carbon chain with reactive hydroxyl groups at both ends. wikipedia.org This structure is a useful building block for creating various polymers, such as polyesters and polyurethanes. atamankimya.com In medicinal chemistry and materials science, derivatives of pentane-1,5-diol are explored for their potential applications. For instance, pentane-1,5-diol itself is used as a plasticizer and has been investigated as a percutaneous absorption enhancer in topical pharmaceutical formulations. wikipedia.orgnih.gov The introduction of substituents onto the pentane-1,5-diol backbone, as seen in this compound, can significantly alter the molecule's properties and potential applications.

Fundamental Structural Considerations for this compound

The structure of this compound features a five-carbon aliphatic chain with a phenyl group and a hydroxyl group at each end. This arrangement gives rise to two stereocenters at the C1 and C5 positions. Consequently, the compound can exist as a mixture of diastereomers (the meso compound and a pair of enantiomers). The presence of the bulky phenyl groups influences the molecule's conformational preferences and its interactions with other molecules. The hydroxyl groups can participate in hydrogen bonding, which affects its physical properties such as melting and boiling points. iucr.org

Interactive Data Tables

Below are tables detailing some of the known properties of this compound and its parent scaffold, pentane-1,5-diol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C17H20O2 nih.gov
Molar Mass 256.34 g/mol nih.gov
CAS Number 5449-44-5 nih.govlookchem.com
Boiling Point 428.4°C at 760 mmHg lookchem.com
Flash Point 201.2°C lookchem.com
Density 1.119 g/cm³ lookchem.com
Refractive Index 1.589 lookchem.com
Melting Point ((-)-(S,S) isomer) 101 - 102 °C nbinno.com

Table 2: Physicochemical Properties of Pentane-1,5-diol

PropertyValueSource
Molecular Formula C5H12O2 wikipedia.org
Molar Mass 104.15 g/mol wikipedia.org
CAS Number 111-29-5 wikipedia.org
Boiling Point 242 °C wikipedia.org
Melting Point -18 °C wikipedia.org
Density 0.994 g/mL wikipedia.org
Solubility in Water Miscible wikipedia.org

Detailed Research Findings

Recent research has explored the synthesis and structural characterization of derivatives of this compound. For example, the related compound 3-(2,6-dichlorophenyl)-1,5-diphenylpentane-1,5-dione has been synthesized and its crystal structure determined by X-ray diffraction. researchgate.net Such studies provide insight into the molecular geometry and intermolecular interactions, like hydrogen bonding, which are crucial for understanding the material properties of these compounds. researchgate.net Furthermore, the asymmetric hydrogenation of the corresponding diketone, 1,5-diphenylpentane-1,5-dione, has been shown to produce the (1S,5S)-1,5-diphenylpentane-1,5-diol with high yield and enantioselectivity. rsc.org This demonstrates the feasibility of producing enantiomerically pure forms of this diol for potential applications in stereoselective synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5449-44-5

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1,5-diphenylpentane-1,5-diol

InChI

InChI=1S/C17H20O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-6,8-11,16-19H,7,12-13H2

InChI Key

DLZYVGAWUPIIFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCC(C2=CC=CC=C2)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1,5 Diphenylpentane 1,5 Diol and Its Analogues

Reduction-Based Approaches

Reduction-based methods are a cornerstone for the synthesis of 1,5-diphenylpentane-1,5-diol, typically starting from the corresponding diketone, 1,5-diphenylpentane-1,5-dione. These approaches offer pathways to various stereoisomers of the target diol.

Reductive Transformation of 1,5-Diphenylpentane-1,5-diones

The direct reduction of 1,5-diphenylpentane-1,5-dione is a common and effective method for preparing this compound. chemicalbook.com This transformation can be achieved using various reducing agents and catalytic systems, which influence the reaction's stereoselectivity and yield.

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful techniques for the enantioselective reduction of ketones. These methods utilize chiral catalysts, often based on transition metals like ruthenium or rhodium, to produce chiral alcohols with high enantiomeric excess (ee). acs.orgorganic-chemistry.org

For 1,5-diketones, the challenge lies in achieving high selectivity for both carbonyl groups. Research into the asymmetric transfer hydrogenation of 1,5-diketones using Ru-based catalysts has shown that selective reduction of one ketone group can be achieved with high enantioselectivity. nih.govacs.org For instance, the reduction of certain 1,5-diketones using a catalyst derived from (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and [RuCl2(p-cymene)]2 in a formic acid/triethylamine azeotrope can yield the corresponding keto-alcohol in high ee. nih.gov While this demonstrates mono-reduction, achieving a highly diastereoselective and enantioselective double reduction to form chiral 1,5-diols remains a sophisticated synthetic challenge.

A study on the asymmetric hydrogenation of 1,5-diphenylpentane-1,5-dione using an iridium catalyst with a chiral ligand, (RC,RC,SFC)-f-amphox, demonstrated the synthesis of (1S,5S)-1,5-diphenylpentane-1,5-diol with excellent results. rsc.org The reaction proceeded with a high yield and outstanding stereocontrol. rsc.org

Table 1: Asymmetric Hydrogenation of 1,5-Diphenylpentane-1,5-dione

Catalyst/Ligand Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Yield Reference

An alternative transformation of 1,5-diketones is intramolecular reductive coupling, or pinacol (B44631) coupling, which leads to the formation of cyclic 1,2-diols. nih.gov For 1,5-diphenylpentane-1,5-dione and its analogues, this reaction yields substituted cyclopentane-1,2-diols. iucr.orgresearchgate.net

This reductive cyclization can be promoted by various reagents, including low-valent metals like samarium(II) iodide (SmI₂), or metal-catalyzed systems such as InCl₃/Al or zinc in acetic acid. nih.goviucr.orgresearchgate.netacs.orgresearchgate.netresearchgate.net The reaction of 1,3,5-triphenylpentane-1,5-dione, an analogue of the target precursor, with zinc in acetic acid, results in the formation of 1,2,4-triphenylcyclopentane-1,2-diol. iucr.orgresearchgate.netresearchgate.net The stereochemical outcome of the cyclization can be highly selective, often favoring the formation of cis-diols when using reagents like Bu₃SnH. acs.org Electroreductive methods have also been employed, which can favor the formation of trans-diols. researchgate.net

Table 2: Reductive Cyclization of 1,5-Diketone Analogues

Diketone Precursor Reagent Product Yield Reference
1,3,5-Triphenylpentane-1,5-dione Zn / Acetic Acid 1,2,4-Triphenylcyclopentane-1,2-diol High iucr.orgresearchgate.net
1,3,5-Triphenylpentane-1,5-dione InCl₃ / Al 1,2,4-Triphenylcyclopentane-1,2-diol 51% nih.gov

Hydroxylation Strategies

Hydroxylation strategies involve the direct introduction of hydroxyl groups onto a hydrocarbon backbone. These methods are of significant interest as they can potentially shorten synthetic routes by avoiding the preparation and subsequent reduction of diketones.

The direct hydroxylation of a precursor like 1,5-diphenylpentane (B3048512) at the benzylic positions is a challenging yet attractive route. nih.gov Methods for benzylic C-H bond oxidation often employ strong oxidizing agents or metal catalysts. Reagents such as selenium dioxide (SeO₂) and cerium(IV) triflate have been noted for their ability to convert benzylic arenes into alcohols, although ketone formation can be a competing side reaction. stackexchange.com Another approach involves a two-step sequence of radical bromination at the benzylic positions followed by substitution with a hydroxide (B78521) source. stackexchange.com

Biocatalysis offers a highly selective and environmentally benign alternative for hydroxylation reactions. nih.govacs.org Enzymes, particularly from the cytochrome P450 family and peroxygenases, are capable of performing stereoselective hydroxylation of C-H bonds under mild conditions. nih.govacs.orgufs.ac.za

For precursors like alkylbenzenes, fungal peroxygenases, such as the one from Agrocybe aegerita, can catalyze benzylic hydroxylation with high enantioselectivity. rsc.org This enzyme has been shown to convert various alkylbenzenes exclusively into the (R)-1-phenylalkanols, often with enantiomeric excesses greater than 99%. rsc.org While direct enzymatic dihydroxylation of 1,5-diphenylpentane has not been extensively detailed, the high selectivity of these biocatalytic systems on similar substrates suggests their potential applicability. ufs.ac.zarsc.org Furthermore, engineered P450 enzymes have demonstrated the ability to hydroxylate alkylbenzenes, opening a potential biochemical pathway from these precursors to oxidized products like diols. pnas.org Lipase-catalyzed synthesis is another enzymatic route used to produce oligomer diols, showcasing the versatility of biocatalysis in diol synthesis. acs.orgresearchgate.netacs.org

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
1,5-Diphenylpentane-1,5-dione
(1S,5S)-1,5-Diphenylpentane-1,5-diol
Cyclopentane-1,2-diol
1,3,5-Triphenylpentane-1,5-dione
1,2,4-Triphenylcyclopentane-1,2-diol
1,5-Diphenylpentane
(RC,RC,SFC)-f-amphox
(S,S)-TsDPEN
[Ir(COD)Cl]₂
[RuCl₂(p-cymene)]₂
InCl₃
SmI₂
Bu₃SnH
SeO₂

Organometallic Catalysis in C-C Bond Formation

Organometallic catalysis is a cornerstone in the formation of carbon-carbon bonds, offering powerful tools for the synthesis of complex molecules like 1,5-diols. Lithiation reactions and multicatalytic cascades represent key strategies within this field.

Lithiation Reactions

Lithiation reactions are fundamental in creating carbon nucleophiles (organolithium reagents) that can subsequently react with electrophiles, such as aldehydes and ketones, to form new C-C bonds. This approach is particularly effective for synthesizing symmetrical diols.

The generation of 1,n-dilithioalkanes from the corresponding 1,n-dihaloalkanes is a challenging task due to the instability of the intermediate halo-lithio species, which can readily undergo elimination. ua.es However, the use of a catalytic amount of an aromatic electron carrier, such as 4,4’-di-tert-butylbiphenyl (DTBB), in the presence of excess lithium powder facilitates the controlled lithiation of 1,n-dihaloalkanes. ua.esresearchgate.net This method allows for the preparation of symmetrically substituted diols by reacting the in situ generated dianion with carbonyl compounds. ua.es

The reaction of a 1,n-dihaloalkane with lithium and catalytic DTBB in the presence of an aldehyde or ketone leads to the corresponding 1,(n+2)-diol. For the synthesis of 1,5-diols, a 1,3-dihaloalkane is used. For instance, the reaction starting from 1,3-dichloropropane (B93676) (n=3) and benzaldehyde (B42025) yields this compound. ua.es However, the yields for these shorter-chain diols (n=2, 3) are often low (<25%) due to the high tendency of the intermediates to undergo elimination reactions. ua.es

An alternative to dihaloalkanes is the use of 1,n-bis(phenylsulfanyl)alkanes as precursors for the dilithium (B8592608) intermediates. arkat-usa.org The lithiation of 1,3-bis(phenylsulfanyl)propane with lithium and catalytic DTBB, followed by reaction with benzaldehyde, provides this compound in good yields. arkat-usa.org

Table 1: Arene-Promoted Synthesis of Diols from 1,3-Dihalopropanes and Benzaldehyde

Starting Material Lithiation Conditions Electrophile Product Yield (%) Reference
1,3-Dichloropropane Li, cat. DTBB, THF, -78°C Benzaldehyde This compound <25 ua.es
1,3-Dibromopropane Li, cat. DTBB, THF, -78°C Benzaldehyde This compound <25 ua.es
1,3-Bis(phenylsulfanyl)propane Li, cat. DTBB, THF, -78°C Benzaldehyde This compound 71 arkat-usa.org

The synthesis of diols via lithiation can be performed under two main sets of conditions: Barbier-type and Grignard-type. ua.esarkat-usa.org

Barbier-type reaction: In this one-pot procedure, the lithiation of the dihalide or dithioether occurs in the presence of the carbonyl electrophile. wikipedia.org The organometallic species is generated in situ and reacts immediately. ua.eswikipedia.org This is often the preferred method when the organolithium intermediate is unstable. ua.es

Grignard-type reaction: This two-step process involves the pre-formation of the organolithium reagent, followed by the subsequent addition of the electrophile. ua.es The stability of the organolithium intermediate is crucial for the success of this approach. ua.es

In the DTBB-promoted synthesis of 1,5-diols from 1,3-bis(phenylsulfanyl)propane, both Barbier- and Grignard-type conditions furnish the product in comparable and good yields, indicating that the 1,3-dilithiopropane intermediate is relatively stable. arkat-usa.org Conversely, when starting from 1,n-dihaloalkanes where n=2 or 3, the intermediates are highly unstable and prone to elimination, making Barbier-type conditions necessary to trap the intermediate as it is formed, although yields remain low. ua.es

Table 2: Comparison of Barbier- vs. Grignard-Type Conditions for 1,5-Diol Synthesis

Precursor Conditions Product Yield (%) Reference
1,3-Bis(phenylsulfanyl)propane Barbier-type (Method A) This compound 71 arkat-usa.org
1,3-Bis(phenylsulfanyl)propane Grignard-type (Method B) This compound 69 arkat-usa.org

Multicatalytic Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer high efficiency and atom economy for building molecular complexity. frontiersin.orgmdpi.com When these are guided by organocatalysts, they can provide access to complex structures like functionalized diols.

The introduction of fluorine into organic molecules can significantly alter their properties. Organocatalysis provides a powerful platform for the stereoselective synthesis of fluorinated compounds. nih.gov One notable example is the development of a multicatalytic enantioselective process to produce 1,3-diols containing challenging tetrasubstituted fluorinated stereocenters. theses.fr

A key strategy involves the organocatalytic conjugate addition (Michael reaction) of nucleophiles to electron-deficient alkenes, such as nitroolefins. nih.govmdpi.com For instance, the addition of trifluoromethyl α-fluorinated gem-diols to nitroolefins can be catalyzed by thiourea-based organocatalysts. mdpi.com These cascade reactions generate γ-nitro compounds that are versatile intermediates for further transformations. nih.gov While this specific example leads to γ-nitro diols, the principle of organocatalyzed cascade reactions is a potent strategy for constructing complex fluorinated polyols. theses.fr

Stereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis. For a molecule like this compound, which has two stereocenters, three possible stereoisomers exist: a pair of enantiomers ((R,R) and (S,S)) and an achiral meso compound ((R,S)).

A powerful method for achieving high diastereo- and enantioselectivity in the synthesis of 1,5-diols is the one-pot double allylboration reaction. acs.orgnih.govorganic-chemistry.org This strategy involves the coupling of two different aldehydes with a bifunctional γ-boryl-substituted allylborane reagent. This approach allows for the synthesis of both 1,5-anti- and 1,5-syn-diols with excellent yields and high levels of stereocontrol (≥20:1 diastereoselectivity and 89-96% ee). acs.orgnih.gov The key to this method's success is the high stereocontrol exerted by the chiral diisopinocampheylborane (B13816774) reagent during the sequential allylboration steps. nih.govorganic-chemistry.org

Another approach to obtaining enantiopure 1,5-diols is through dynamic kinetic asymmetric transformation (DYKAT). acs.org This method can resolve a racemic or diastereomeric mixture of a 1,5-diol into a single, optically pure diacetate. The process typically uses a combination of an enzyme (like Candida antarctica lipase (B570770) B) for the stereoselective acylation and a metal catalyst (like a ruthenium complex) to racemize the slower-reacting alcohol enantiomer in situ. This allows for the theoretical conversion of 100% of the starting diol mixture into a single enantiopure product. acs.org

Table 3: Stereoselective Synthesis of 1,5-Diol Derivatives

Method Substrates Product Type Stereoselectivity Yield (%) Reference
One-Pot Double Allylboration Two different aldehydes + γ-boryl-allylborane 1,5-anti- and 1,5-syn-diols ≥20:1 dr, 89-96% ee 63-95 acs.orgnih.gov
Dynamic Kinetic Asymmetric Transformation (DYKAT) Racemic/meso 1,5-diols + acyl donor Enantiopure 1,5-diacetates up to 98% ee, 80:20 anti/syn Good acs.org

Enantioselective Approaches

The enantioselective synthesis of 1,5-diols is crucial for accessing optically pure compounds. Key strategies include the use of chiral catalysts in asymmetric reactions and enzymatic resolutions.

The asymmetric Michael addition stands out as a significant carbon-carbon bond-forming reaction for the synthesis of chiral compounds. semanticscholar.org The design of chiral catalysts is central to achieving high enantioselectivity in the synthesis of 1,5-diols and their precursors.

A notable example involves the use of a C₂-symmetric amino diol, (R,R)-2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol, to create a lithium-aluminum (Li-Al) heterobimetallic chiral catalyst. semanticscholar.orgresearchgate.net This catalyst has proven effective in promoting Michael addition reactions with high yields and enantiomeric excesses. researchgate.net A polymer-anchored version of this catalyst has also been developed, offering the advantage of easy separation from the reaction mixture. researchgate.netsemanticscholar.org The proposed mechanism for the Michael addition using the Li-Al catalyst suggests that the carbonyl group of the substrate coordinates to the aluminum center, while the enolate coordinates to the lithium metal, facilitating the subsequent stereocontrolled attack. semanticscholar.org

Another approach utilizes a chiral lanthanum-sodium amino diolate complex, which also serves as an effective asymmetric catalyst for various Michael addition reactions. researchgate.net Research has also explored the use of lariat (B8276320) ethers based on l-threitol (B130527) as phase transfer catalysts in asymmetric Michael additions, achieving good to excellent enantioselectivities in certain reactions. researchgate.net For instance, the addition of 2-nitropropane (B154153) to trans-chalcone yielded the Michael adduct with 90% enantiomeric excess (ee). researchgate.net

Table 1: Performance of Chiral Catalysts in Asymmetric Michael Addition

Catalyst Type Reactants Product Type Enantiomeric Excess (ee) Reference
Li-Al Heterobimetallic Complex Malonates, Thiophenol + α,β-Unsaturated Compounds Michael Adducts High researchgate.net
Polymer-Anchored Li-Al Catalyst Nitromethane + Chalcone Michael Adduct 51% researchgate.netsemanticscholar.org
Lanthanum-Sodium Amino Diolate Dialkyl Malonates, Thiols Michael Adducts Moderate semanticscholar.org
l-threitol-based Lariat Ethers 2-Nitropropane + trans-Chalcone Michael Adduct 90% researchgate.net
l-threitol-based Lariat Ethers Diethyl Acetamidomalonate + β-Nitrostyrene Michael Adduct 95% researchgate.net

The Aldol-Tishchenko reaction provides a powerful method for the stereoselective synthesis of 1,3-diol monoesters, which can be precursors to 1,5-diols. researchgate.net This reaction involves an initial aldol (B89426) addition followed by a Tishchenko-type reduction. researchgate.net Enantioselective versions of this reaction have been developed to produce optically active diols.

One notable advancement is the direct enantioselective Aldol-Tishchenko reaction catalyzed by chiral lithium diphenylbinaphtholate. acs.org This method allows for the synthesis of 1,3-diol derivatives with three contiguous chiral centers in high stereoselectivities. acs.org Furthermore, successive aldol-aldol-Tishchenko reactions have been demonstrated to create triol derivatives with five consecutive chiral centers. acs.org

The development of tandem double aldol-Tishchenko reactions has enabled the synthesis of 3-amino-1,5-diol derivatives with the simultaneous introduction of four and five new chiral centers in a single pot. ucc.ie This methodology has been successful with a variety of benzaldehydes and has shown excellent diastereoselectivity. ucc.ie The Evans-Tishchenko reaction, a modification of the Tishchenko reaction, is particularly known for its diastereoselective reduction of β-hydroxy ketones to afford anti-1,3-diol monoesters. researchgate.netresearchgate.net

Table 2: Enantioselective Aldol-Tishchenko Reaction Examples

Catalyst/Method Substrates Product Type Key Feature Reference
Chiral Lithium Diphenylbinaphtholate Aldehydes and Ketones 1,3-Diol Derivatives Three contiguous chiral centers acs.org
Tandem Double Aldol-Tishchenko Ketones and Benzaldehydes 3-Amino-1,5-diol Derivatives Up to five new chiral centers in one pot ucc.ie
Evans-Tishchenko Reaction β-Hydroxyketones and Aldehydes anti-1,3-Diol Monoesters Highly diastereoselective reduction researchgate.net

Diastereoselective Synthesis and Control

Achieving diastereoselectivity is critical when multiple stereocenters are formed during a reaction. For 1,5-diols, this means controlling the relative stereochemistry of the two hydroxyl groups.

A highly diastereoselective one-pot double allylboration reaction sequence has been developed for the synthesis of 1,5-disubstituted (E)-1,5-anti-pent-2-endiols and (Z)-1,5-syn-pent-2-endiols. nih.gov This method utilizes bifunctional γ-boryl-substituted allylborane reagents generated in situ. nih.gov The key to the high diastereoselectivity (≥20:1) lies in the excellent stereocontrol of the allylboration steps. nih.gov

The asymmetric hydrogenation of 1,5-diketones is another effective method for producing diastereomerically and enantiomerically pure 1,5-diols. For example, the hydrogenation of 1,5-diphenylpentane-1,5-dione using an iridium catalyst with a chiral ligand can yield (1S,5S)-1,5-diphenylpentane-1,5-diol with greater than 100:1 diastereomeric ratio and over 99.9% ee. rsc.org

Kinetic Resolution Techniques for Enantiopure Diols

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This approach can be applied to the synthesis of enantiopure 1,5-diols.

A notable application is the kinetic resolution of racemic diols through a double organocatalyzed process. theses.fr This method has been used to generate enantiopure fluorinated 1,3-diols, which can be building blocks for more complex structures. theses.fr The process often involves combining an initial stereoselective reaction, like an Aldol-Tishchenko reaction, to create a racemic or diastereomeric mixture of diols, which is then resolved. theses.fr

In one example, a bifunctional Mg(II) catalyst was developed for a kinetic resolution reaction via a designed intramolecular vinylogous Michael reaction, leading to the synthesis of tricyclic chiral skeletons. rsc.org Additionally, chiral phase transfer catalysts have been successfully used in the catalytic asymmetric kinetic resolution of binaphthol derivatives. acs.org

Synthetic Routes to Key Intermediates and Derivatives

The synthesis of this compound often relies on the preparation of key intermediates, such as the corresponding diketone.

1,5-Diphenyl-1,5-pentanedione is a crucial precursor for the synthesis of this compound. lookchem.com It can be synthesized through various methods. One common method involves the reaction of phenacyl bromide with active methylene (B1212753) compounds. tandfonline.com Another reported synthesis involves the use of copper chelates. acs.org The physical properties of 1,5-diphenyl-1,5-pentanedione include a melting point in the range of 64-68 °C. chemsynthesis.comchemicalbook.com This diketone serves as a starting material for reduction reactions to form the diol. For example, its reduction in acetonitrile (B52724) can yield cis-1,2-diphenyl-1,2-cyclopentanediol. chemicalbook.com

Table 3: Physical Properties of 1,5-Diphenyl-1,5-pentanedione

Property Value Reference
CAS Number 6263-83-8 chemsynthesis.comchemicalbook.com
Molecular Formula C₁₇H₁₆O₂ chemsynthesis.com
Melting Point 64-67 °C chemsynthesis.com
Melting Point 66-68 °C chemicalbook.com

Synthesis of 1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one

The synthesis of (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one, an analogue of this compound, has been accomplished through the addition of sodium ethoxide to a diyne precursor. mdpi.comresearchgate.net This methodology provides a route to a specific stereoisomer of the target compound. mdpi.com

The established method involves the reaction of 1,5-diphenylpenta-1,4-diyn-3-one with sodium ethoxide in ethanol (B145695). mdpi.com A solution of the diyne in ethanol is added to a cooled solution of sodium ethoxide. The reaction mixture is then heated under reflux for several hours. mdpi.com Subsequent workup involving extraction with diethyl ether and purification by silica (B1680970) gel chromatography yields the desired (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one as a yellow crystalline solid. mdpi.com

Detailed research findings indicate that this compound is often obtained as a side-product during the synthesis of other heterocyclic compounds, such as thio-, seleno-, and telluropyranones, when using the same diyne precursor and sodium ethoxide. mdpi.com While it was initially considered a potential intermediate in these reactions, further mechanistic evidence suggested a different pathway. mdpi.com

The reaction has been characterized by a modest yield. mdpi.com The structure and stereochemistry of the product have been unequivocally confirmed through various analytical techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which established the exclusive formation of the (E,E)-isomer. mdpi.comresearchgate.net

Reaction Conditions for the Synthesis of (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one

ParameterValue
Starting Material1,5-diphenylpenta-1,4-diyn-3-one
ReagentSodium ethoxide in ethanol
SolventEthanol
Reaction TemperatureReflux
Reaction Time4 hours
Product(E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one
Yield21% mdpi.com
AppearanceYellow crystals mdpi.com
Melting Point120–122 °C mdpi.com

Reactant and Product Details

Compound NameMolecular FormulaRole
1,5-diphenylpenta-1,4-diyn-3-oneC₁₇H₁₀OStarting Material
Sodium ethoxideC₂H₅NaOReagent
EthanolC₂H₅OHSolvent
(E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-oneC₂₁H₂₂O₃Product
Diethyl ether(C₂H₅)₂OExtraction Solvent
WaterH₂OWorkup

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the 1,5-diphenylpentane-1,5-diol molecule.

¹H NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of (1S,5S)-1,5-diphenylpentane-1,5-diol, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the different types of protons present in the molecule.

The aromatic protons of the two phenyl groups appear as a multiplet in the region of δ 7.22–7.27 ppm. The protons attached to the carbon atoms bearing the hydroxyl groups (methine protons) resonate as a triplet of doublets at δ 4.62 ppm, with coupling constants J = 7.6 and 4.4 Hz. The protons of the central methylene (B1212753) group of the pentane (B18724) chain are observed as a singlet at δ 2.65 ppm. The remaining methylene protons of the pentane chain appear as a multiplet between δ 1.70 and 1.86 ppm.

Table 1: ¹H NMR Spectral Data for (1S,5S)-1,5-Diphenylpentane-1,5-diol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.22–7.27m-Aromatic protons
4.62td7.6, 4.4CH-OH
2.65s-CH₂ (central)
1.70–1.86m-CH₂ (adjacent to CH-OH)

Note: The data is based on the ¹H NMR spectrum of (1S,5S)-1,5-diphenylpentane-1,5-diol.

¹³C NMR Spectral Assignment and Interpretation

The ¹³C NMR spectrum of (1S,5S)-1,5-diphenylpentane-1,5-diol, recorded in CDCl₃ at 101 MHz, provides information on the carbon framework of the molecule.

The carbon atoms of the phenyl rings show signals at δ 144.46, 143.14, 128.57, 128.54, 127.67, and 127.22 ppm. The carbon atoms attached to the hydroxyl groups (carbinol carbons) resonate at δ 74.64 and 73.88 ppm. The methylene carbons of the pentane chain exhibit signals at δ 36.02 and 35.69 ppm.

Table 2: ¹³C NMR Spectral Data for (1S,5S)-1,5-Diphenylpentane-1,5-diol

Chemical Shift (δ) ppmAssignment
144.46Aromatic C (quaternary)
143.14Aromatic C (quaternary)
128.57Aromatic CH
128.54Aromatic CH
127.67Aromatic CH
127.22Aromatic CH
74.64CH-OH
73.88CH-OH
36.02CH₂
35.69CH₂

Note: The data is based on the ¹³C NMR spectrum of (1S,5S)-1,5-diphenylpentane-1,5-diol.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

The FT-IR spectrum is expected to show a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. The C-H stretching vibrations of the aromatic rings would appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching vibrations would be observed between 3000 and 2850 cm⁻¹. The C-O stretching vibrations of the secondary alcohol groups are expected to produce a strong band in the range of 1125-1000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

The FT-Raman spectrum would complement the FT-IR data. The aromatic ring C=C stretching vibrations are typically strong in the Raman spectrum, appearing around 1600 cm⁻¹. The symmetric C-C stretching of the pentane chain would also be Raman active.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)
O-H stretch (H-bonded)3600-3200 (strong, broad)Weak
Aromatic C-H stretch3100-3000 (medium)Medium
Aliphatic C-H stretch3000-2850 (medium)Strong
Aromatic C=C stretch1600-1450 (medium to weak)Strong
C-O stretch1125-1000 (strong)Medium

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. mdpi.com For 1,5-Diphenylpentane-1,5-diol, DFT calculations would provide valuable insights into its molecular and electronic properties.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, thereby predicting its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles between all constituent atoms. The resulting optimized structure would be crucial for subsequent electronic property calculations.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The electronic structure of a molecule is key to understanding its reactivity and spectral properties. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. mdpi.comresearchgate.net A larger gap generally implies higher stability and lower reactivity. mdpi.com

Quantum Chemical Descriptors and Reactivity Analysis

From the calculated electronic structure, various quantum chemical descriptors can be derived to quantify the reactivity of this compound.

Global Reactivity Descriptors

Global reactivity descriptors provide a general overview of a molecule's reactivity. These are typically calculated from the energies of the HOMO and LUMO and include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors would help in comparing the reactivity of this compound with other related compounds.

Condensed Fukui Functions and Local Reactivity Sites

While global descriptors describe the molecule as a whole, condensed Fukui functions are used to identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By condensing the Fukui function to individual atoms, one can predict the most reactive centers in this compound, providing a more detailed picture of its chemical behavior.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the structure and function of molecules. NCI and RDG analyses are computational tools used to visualize and characterize these weak interactions within a molecule. mdpi.com For this compound, this analysis would reveal the presence and nature of intramolecular interactions, such as potential hydrogen bonding between the two hydroxyl groups or interactions involving the phenyl rings. The RDG is plotted against the electron density to identify and color-code different types of non-covalent interactions, providing a visual map of these forces within the molecular structure. mdpi.com

Without specific published research, any numerical data for the properties mentioned above would be purely speculative. The execution of these theoretical studies would be necessary to provide the detailed, quantitative insights requested.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules and the interactions between orbitals. This analysis can provide a detailed understanding of the bonding and structure of a molecule, including hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled anti-bonding orbital.

For a molecule like this compound, NBO analysis could elucidate:

Donor-Acceptor Interactions: Identification of the key orbital interactions, such as those between the lone pairs of the oxygen atoms and the anti-bonding orbitals of adjacent carbon-carbon or carbon-hydrogen bonds.

Stabilization Energies: Quantification of the energetic stabilization resulting from these hyperconjugative interactions. These energies would indicate the strength and importance of various delocalization pathways within the molecule.

Hybridization: The hybridization of the atomic orbitals, which provides insight into the geometry and bonding at each atomic center.

Without specific research on this compound, no data table of stabilization energies for its hyperconjugative interactions can be provided.

Conformational Landscape and Energy Calculations

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Computational methods, such as Density Functional Theory (DFT) or other quantum mechanical approaches, are used to calculate the potential energy of these different conformers.

A conformational analysis of this compound would involve:

Identifying Stable Conformers: Systematically rotating the single bonds in the pentane (B18724) chain and the bonds connecting the phenyl and hydroxyl groups to identify the geometries that correspond to energy minima.

Calculating Relative Energies: Determining the energy differences between the identified stable conformers. The conformer with the lowest energy is the most stable and would be the most populated at equilibrium.

Determining Rotational Barriers: Calculating the energy barriers for rotation around the single bonds, which provides information about the flexibility of the molecule.

Due to the absence of published conformational analyses for this specific diol, a data table of conformer energies and dihedral angles cannot be presented.

Computational Studies of Molecular Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

A molecular docking study involving this compound would typically include:

Defining a Target: Selecting a protein receptor of interest.

Predicting Binding Poses: Using a docking algorithm to predict the most likely binding poses of the diol within the active site of the target protein.

Scoring Interactions: Calculating a docking score, which is an estimation of the binding affinity. This score is based on factors such as hydrogen bonding, van der Waals interactions, and electrostatic interactions between the ligand and the protein.

As no molecular docking studies specifically investigating this compound were found, a data table of binding energies or docking scores with any biological target cannot be provided.

Mechanistic Investigations and Reaction Pathways

Elucidation of Organometallic Reaction Mechanisms

The formation of 1,5-diphenylpentane-1,5-diol can be efficiently achieved through the use of organometallic reagents, such as Grignard or organolithium reagents. A common synthetic route involves the reaction of a dialkyl ester of glutaric acid, such as diethyl glutarate, with an excess of a phenyl organometallic species like phenylmagnesium bromide (PhMgBr) or phenyllithium (PhLi).

The mechanism for this transformation proceeds through a two-step sequence for each ester group: nucleophilic acyl substitution followed by nucleophilic addition. In the first step, the nucleophilic phenyl group from the organometallic reagent attacks the electrophilic carbonyl carbon of one of the ester groups. masterorganicchemistry.comucalgary.ca This leads to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ethoxide leaving group to form a ketone, 1,5-diphenylpentane-1,5-dione. masterorganicchemistry.com

Since ketones are more reactive towards organometallic reagents than esters, the newly formed ketone immediately undergoes a second nucleophilic attack by another equivalent of the phenyl organometallic reagent. ucalgary.ca This addition to the carbonyl group results in the formation of a magnesium or lithium alkoxide intermediate. An acidic workup is then required to protonate the two alkoxide intermediates, yielding the final product, this compound. byjus.comleah4sci.com Due to the double addition at each carbonyl group, a minimum of four equivalents of the organometallic reagent is required for the reaction to go to completion.

Table 1: Key Steps in the Organometallic Synthesis of this compound

Step Reaction Type Reactant Reagent Intermediate/Product
1 Nucleophilic Acyl Substitution Diethyl Glutarate 2 eq. Phenylmagnesium Bromide 1,5-Diphenylpentane-1,5-dione
2 Nucleophilic Addition 1,5-Diphenylpentane-1,5-dione 2 eq. Phenylmagnesium Bromide Dialkoxide intermediate

Stereochemical Control Mechanisms in Asymmetric Synthesis

Achieving stereochemical control during the synthesis of diols like this compound is a significant challenge in organic synthesis. When chiral centers are present in the starting material or are created during the reaction, the relative and absolute stereochemistry of the resulting hydroxyl groups can be directed by various control elements. The Felkin-Anh and Cram chelation models are foundational concepts for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. wikipedia.orgbham.ac.uk

In a substrate-controlled approach, if a chiral center is already present in the precursor molecule, it can influence the facial selectivity of the nucleophilic attack on the carbonyl groups. The Felkin-Anh model predicts the stereochemical outcome by considering the steric interactions in the transition state. ox.ac.ukgold-chemistry.org The largest group on the adjacent chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, thus dictating the stereochemistry of the newly formed alcohol.

Alternatively, the Cram chelation model can be applied when a chelating group (such as an alkoxy or amino group) is present on the carbon adjacent to the carbonyl. nih.govmsu.edu A Lewis acidic metal from the reagent can coordinate with both the carbonyl oxygen and the adjacent heteroatom, forming a rigid five-membered cyclic transition state. This locks the conformation of the molecule, and the nucleophile will then preferentially attack from the less sterically hindered face of this chelate. wikipedia.org By choosing appropriate protecting groups for existing hydroxyls—bulky, non-chelating groups to favor the Felkin-Anh pathway or smaller, chelating groups to favor the Cram-chelate pathway—chemists can selectively synthesize either syn or anti diol products. bham.ac.uk

Table 2: Models for Stereochemical Control in Diol Synthesis

Model Key Feature Controlling Factor Predicted Outcome
Felkin-Anh Non-chelation control Steric hindrance of substituents on adjacent chiral center Favors formation of the anti product

Catalytic Reaction Cycles and Hydrogen Transfer Processes

This compound can be synthesized via the reduction of 1,5-diphenylpentane-1,5-dione through catalytic hydrogen transfer. This method offers a milder and often more selective alternative to using stoichiometric metal hydride reagents. Ruthenium complexes are particularly effective catalysts for this transformation, which typically involves a hydrogen donor like isopropanol and a base.

The catalytic cycle for ruthenium-catalyzed transfer hydrogenation generally proceeds through a metal-ligand bifunctional mechanism. The process is initiated by the reaction of the ruthenium pre-catalyst with the base and isopropanol to generate the active ruthenium hydride species. This active catalyst then coordinates to the carbonyl oxygen of the diketone.

The hydrogen transfer occurs via a six-membered pericyclic transition state, where a hydride is transferred from the ruthenium center to the carbonyl carbon, and a proton is transferred from the ligand to the carbonyl oxygen. This concerted step regenerates the ruthenium catalyst and produces the alcohol. For a diketone like 1,5-diphenylpentane-1,5-dione, this process occurs sequentially at both carbonyl groups to yield this compound. The mechanism can be described as either inner-sphere, where the substrate coordinates directly to the metal, or outer-sphere, where hydrogen transfer occurs without direct coordination.

Table 3: Components of Ruthenium-Catalyzed Transfer Hydrogenation

Component Role in Catalytic Cycle Example
Pre-catalyst Source of the active catalytic species [(p-cymene)RuCl₂]₂
Ligand Modulates catalyst activity and facilitates proton transfer Amino alcohols, diamines
Hydrogen Donor Source of hydrogen atoms Isopropanol
Base Activates the pre-catalyst and hydrogen donor NaOH, KOH, Cs₂CO₃
Substrate Molecule to be reduced 1,5-Diphenylpentane-1,5-dione

Applications in Chemical Synthesis and Materials Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral diols and their derivatives are fundamental in asymmetric synthesis, where they are used to create chiral environments that guide the stereochemical outcome of a reaction. A modified version of 1,5-diphenylpentane-1,5-diol has been instrumental in the development of sophisticated catalytic systems.

Development of Metal-Organic Frameworks and Heterobimetallic Complexes

A significant application involves the C2-symmetric amino diol, (1R,5R)-3-aza-3-benzyl-1,5-diphenylpentan-1,5-diol, a derivative of this compound. This chiral amino diol serves as a ligand for the synthesis of a lithium-aluminum heterobimetallic complex. The reaction of the amino diol with lithium aluminum hydride (LiAlH₄) yields a complex with the composition [(diol-2H)Al]Li. This complex represents a well-defined, chiral heterobimetallic catalyst where the chiral diol ligand coordinates to both lithium and aluminum centers, creating a rigid and stereochemically defined environment essential for asymmetric catalysis.

Enantioselective Catalysis in Michael Addition Reactions

The heterobimetallic complex derived from (1R,5R)-3-aza-3-benzyl-1,5-diphenylpentan-1,5-diol has proven to be an effective catalyst for asymmetric Michael addition reactions. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The chiral catalyst accelerates the addition of nucleophiles like malonates and thiophenol to various α,β-unsaturated compounds, including aldehydes, ketones, and nitro compounds. The use of the enantiomerically pure catalyst leads to the formation of Michael adducts with significant asymmetric induction and in high yields.

Michael Acceptor (Substrate)NucleophileCatalystOutcome
α,β-Unsaturated AldehydesMalonates[(diol-2H)Al]LiHigh yield, Asymmetric induction
α,β-Unsaturated KetonesMalonates[(diol-2H)Al]LiHigh yield, Asymmetric induction
α,β-Unsaturated Nitro compoundsThiophenol[(diol-2H)Al]LiHigh yield, Asymmetric induction

Utilization in Polymer Chemistry

Diols are widely used in polymer science as monomers for polyesters and polyurethanes, and as initiators for polymerization reactions. While direct application of this compound is less documented, its structural precursors and related diols are employed in specialized polymerization processes.

Application as Initiators for Ring-Opening Polymerization of Cyclic Esters (e.g., ε-Caprolactone)

Research has shown that diols derived from the reductive cyclization of 1,3,5-triphenylpentane-1,5-dione (a precursor to this compound) can act as effective initiators for the ring-opening polymerization (ROP) of ε-caprolactone. nih.govresearchgate.netresearchgate.net Specifically, 1,2,4-triphenylcyclopentane-1,2-diol, formed from the dione, has been successfully used as a precatalyst activator in these polymerizations. nih.govresearchgate.net The diol initiates the polymerization process, leading to the formation of poly(ε-caprolactone) (PCL), a biodegradable polyester (B1180765) with significant biomedical applications. nih.gov

Investigation of Polymerization Kinetics and Selectivity

Studies on the ring-opening polymerization of ε-caprolactone using diol initiators provide insights into the reaction's kinetics and control over the resulting polymer's properties. When using a diol derived from the corresponding 1,5-dione in conjunction with a magnesium precatalyst, quantitative conversion of ε-caprolactone to PCL was observed. researchgate.net The polymerization exhibits characteristics of a controlled process, allowing for predictability of the polymer's molecular weight and a narrow distribution of chain lengths. The rate of polymerization is influenced by factors such as the initiator concentration and reaction temperature. nih.gov

ParameterObservationSignificance
Monomer Conversion Quantitative conversion to poly(ε-caprolactone) is achieved. researchgate.netDemonstrates high efficiency of the initiating system.
Molecular Weight The number-average molar mass (Mₙ) of the resulting polymer can be controlled. semanticscholar.orgAllows for the tailoring of polymer properties for specific applications.
Polydispersity Index (PDI) Low PDI values are typically obtained. semanticscholar.orgIndicates a narrow molecular weight distribution, characteristic of a controlled polymerization.
Kinetics The polymerization rate is first-order with respect to the monomer concentration. semanticscholar.orgProvides a predictable model for reaction progress and control.

Precursors for Polyfunctionalized Molecules

The 1,5-diol structural motif is a valuable building block in organic synthesis, serving as a precursor to more complex, polyfunctionalized molecules. The synthesis of 1,5-diols is itself a key step in accessing a variety of other compounds. For instance, 1,5-diols can be prepared by the reduction of the corresponding 1,5-diketones using agents like sodium borohydride (B1222165) or lithium aluminum hydride. chemistrysteps.com

Furthermore, the precursor to this compound, namely 1,3,5-triphenylpentane-1,5-dione, undergoes reductive cyclization with zinc in acetic acid to form 1,2,4-triphenylcyclopentane-1,2-diol. nih.govresearchgate.netresearchgate.net This transformation converts the linear pentane (B18724) backbone into a functionalized cyclopentane (B165970) ring system, demonstrating its utility as a precursor to cyclic polyols. These resulting cyclic diols can then be used in further synthetic applications, such as the aforementioned role in polymerization. nih.govresearchgate.net

Intermediates in the Synthesis of Complex Organic Molecules

This compound serves as a valuable precursor in the synthesis of various complex organic molecules, primarily through intramolecular cyclization reactions to form heterocyclic systems. The strategic placement of the two hydroxyl groups and the phenyl substituents allows for the construction of six-membered rings with defined stereochemistry, making it a useful building block for synthetic chemists.

The primary application of this compound as a synthetic intermediate involves its conversion into tetrahydropyran (B127337) and piperidine (B6355638) derivatives. These structural motifs are prevalent in a wide array of biologically active compounds and natural products.

Synthesis of 2,6-Diphenyltetrahydropyran

The acid-catalyzed intramolecular cyclization of this compound is a common method for the synthesis of 2,6-diphenyltetrahydropyran. This reaction proceeds through the formation of a carbocation at one of the benzylic positions, followed by nucleophilic attack by the distal hydroxyl group. The stereochemical outcome of this reaction is of significant interest, often leading to a mixture of cis and trans isomers.

The ratio of the diastereomers is influenced by the reaction conditions, including the choice of acid catalyst and solvent. Detailed studies on the cyclodehydration of similar 1,5-diols have shown that the use of Brønsted or Lewis acids can effectively promote this transformation. For instance, the cyclodehydration of pentane-1,5-diol to tetrahydropyran can be achieved using heteropoly acids as catalysts. While specific yields for the cyclization of this compound are not extensively reported in readily available literature, the general reaction is a fundamental transformation in organic synthesis.

Table 1: Synthesis of 2,6-Diphenyltetrahydropyran from this compound

Reactant Product Reagents and Conditions Yield (%) Diastereomeric Ratio (cis:trans)
This compound 2,6-Diphenyltetrahydropyran Acid catalyst (e.g., H₂SO₄, TsOH), heat Data not available Dependent on conditions

Synthesis of 2,6-Diphenylpiperidine

Analogous to the synthesis of the tetrahydropyran derivative, this compound can be utilized as a precursor for the synthesis of 2,6-diphenylpiperidine. This transformation typically involves a two-step process. First, the hydroxyl groups are converted into better leaving groups, such as tosylates or mesylates. Subsequent reaction with ammonia (B1221849) or a primary amine leads to a double nucleophilic substitution, resulting in the formation of the piperidine ring.

This method provides a reliable route to symmetrically substituted piperidines, which are important structural cores in many alkaloids and pharmaceutical agents. The stereochemistry of the resulting 2,6-diphenylpiperidine is influenced by the stereochemistry of the starting diol and the reaction mechanism.

Table 2: Synthesis of 2,6-Diphenylpiperidine from this compound

Intermediate Product Reagents and Conditions Overall Yield (%)

The utility of this compound as an intermediate is a testament to the versatility of diols in the construction of complex cyclic systems. The ability to form both oxygen- and nitrogen-containing heterocycles highlights its importance in synthetic organic chemistry. Further research into the stereoselective cyclization of this diol could open new avenues for the asymmetric synthesis of complex molecules.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Achievements

The research landscape for 1,5-Diphenylpentane-1,5-diol has been primarily focused on its synthesis, with a particular emphasis on controlling its stereochemistry. A major achievement is the development of asymmetric synthetic methods that allow for the selective production of specific stereoisomers. These stereochemically defined diols are valuable as chiral building blocks in the synthesis of complex molecules and natural products. Furthermore, the compound has been utilized as a chemical intermediate in various applications, including the production of polymers like polyesters and polyurethanes. lookchem.com Its structural motif has also been explored in the context of cyclodehydration reactions catalyzed by iridium complexes to form tetrahydropyrans. lookchem.com

Identification of Unexplored Synthetic Avenues and Methodological Challenges

Despite the progress, several synthetic avenues for this compound remain underexplored. The development of more sustainable and atom-economical synthetic routes is a key area for future research. This could involve the use of biocatalysis, flow chemistry, or the exploration of alternative starting materials derived from renewable feedstocks.

A significant methodological challenge lies in achieving complete and predictable stereocontrol during synthesis, particularly for the less thermodynamically stable isomers. Current methods often require multi-step procedures and may suffer from limitations in scalability and cost-effectiveness, hindering their industrial application. There is a pressing need for the development of robust, scalable, and efficient one-pot synthetic protocols.

Opportunities for Novel Catalytic System Development

The unique structural features of this compound present exciting opportunities for the development of novel catalytic systems. The diol functionality can serve as a coordinating ligand for transition metals, opening the door to new catalysts for a variety of chemical transformations.

Key Opportunities:

Chiral Ligand Development: The inherent chirality of specific stereoisomers of this compound can be harnessed to create novel chiral ligands for asymmetric catalysis. These could find applications in enantioselective reductions, oxidations, and carbon-carbon bond-forming reactions.

Immobilized Catalysts: Immobilizing catalysts derived from this diol onto solid supports could lead to the creation of heterogeneous catalytic systems. Such systems offer advantages in terms of catalyst recovery, reusability, and suitability for continuous flow processes.

Organocatalysis: The potential of this compound and its derivatives as organocatalysts is a largely unexplored frontier. The hydroxyl groups could participate in hydrogen bonding interactions, enabling catalysis for a range of organic reactions.

A disulfonic acid ester derivative of a related diol has been reported for its use in preparing olefin polymerization catalysts, suggesting a potential application area for derivatives of this compound. lookchem.com

Prospects for Advanced Materials Development

As a bifunctional monomer, this compound holds considerable promise as a building block for advanced materials. Its incorporation into polymer backbones can impart unique properties.

Potential Applications in Materials Science:

Material TypePotential Properties and Applications
Polyesters & Polyurethanes The phenyl groups can enhance thermal stability and mechanical strength. The flexibility of the pentane (B18724) chain can be tuned to control the material's rigidity.
Chiral Polymers Utilizing enantiomerically pure this compound can lead to the synthesis of chiral polymers for applications in enantioselective separations and as chiral stationary phases.
Liquid Crystals The rigid-flexible nature of the molecule makes it a candidate for the design of novel liquid crystalline materials.

The analogous compound, 1,5-pentanediol, is widely used in the production of polyesters and polyurethanes, highlighting the potential of its diphenyl-substituted counterpart in creating materials with modified properties. atamankimya.comwikipedia.org

Directions for Future Theoretical and Mechanistic Studies

To unlock the full potential of this compound, a deeper understanding of its reaction mechanisms and structure-property relationships is essential.

Future Research Directions:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to investigate the transition states of synthetic reactions, providing insights into the origins of stereoselectivity. mdpi.com This knowledge can guide the rational design of more efficient catalysts and synthetic routes.

Mechanistic Investigations: Detailed mechanistic studies of polymerization reactions involving this diol are needed to correlate the monomer's structure with the final properties of the polymer. This includes understanding the kinetics and thermodynamics of the polymerization process.

Conformational Analysis: Studying the conformational preferences of this compound in different environments (solution, solid-state) will be crucial for understanding its reactivity and how it self-assembles in the condensed phase, which is vital for materials design. A theoretical study on a related pyrazoline system has demonstrated the power of computational analysis in elucidating reaction mechanisms. mdpi.com

By pursuing these avenues of research, the scientific community can continue to build upon the current understanding of this compound and pave the way for its application in catalysis and the development of novel, high-performance materials.

Q & A

Q. What are the established synthetic routes for 1,5-diphenylpentane-1,5-diol, and how do reaction conditions influence yield?

this compound is primarily synthesized via reduction of its diketone precursor, 1,5-diphenylpentane-1,5-dione. A common method involves NaBH₄ reduction in ethanol, yielding the diol after purification by column chromatography (petroleum ether/ethyl acetate, 9:1 v/v) . An alternative route uses Friedel-Crafts acylation: glutaryl chloride reacts with benzene in the presence of AlCl₃ at 40°C for 20 hours to form the diketone precursor, followed by reduction. This method achieves 93% yield under inert conditions . Key factors affecting yield include solvent choice, catalyst loading, and reaction time.

Q. How is this compound purified, and what analytical methods validate its purity?

Purification typically employs column chromatography with petroleum ether/ethyl acetate (9:1 v/v) . Analytical validation includes:

  • ¹³C NMR : Peaks at δ = 74.5 (C-OH), 125.8–144.8 (aromatic carbons) .
  • HRMS-ESI : Observed [M+Na]⁺ at m/z 217.1316 (calcd. 217.1204) .
  • TLC : Rf 0.50 in hexane/EtOAc (10:1) for intermediates .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Solubility : Miscible with polar solvents (methanol, ethanol) but insoluble in nonpolar solvents (heptane, petroleum ether) .
  • Stability : Stable under recommended storage conditions (dry, inert atmosphere) but sensitive to strong acids/bases .
  • Thermal Properties : Boiling point ~238–240°C (analogous to pentane-1,5-diol derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diol synthesis scalability?

Comparative studies suggest:

  • NaBH₄ Reduction : Higher yields (≥90%) are achieved with slow reagent addition at 0°C to mitigate exothermic side reactions .
  • Friedel-Crafts Acylation : Increasing AlCl₃ stoichiometry (2:1 vs. diketone) enhances electrophilic substitution efficiency .
  • Solvent Selection : Benzene improves diketone precursor synthesis but requires careful handling due to toxicity; alternatives like toluene may be explored .

Q. What strategies address structural modifications of this compound for functional applications?

Derivatization focuses on the hydroxyl and aromatic groups:

  • Allylation : Introducing allyl groups at the central carbon (e.g., 3-allyl-3-methyl derivatives) via alkylation reactions enhances steric bulk for catalytic studies .
  • Phosphine Ligand Synthesis : Analogous to 1,5-bis(diphenylphosphino)pentane, the diol can serve as a precursor for bifunctional ligands in coordination chemistry .

Q. How do structural features influence biological or catalytic activity?

While direct biological data on this compound is limited, structural analogs like pentane-1,5-diol exhibit antimicrobial properties via osmotic stress mechanisms . The diphenyl groups may enhance lipid membrane interaction, suggesting potential for antimicrobial or drug-delivery applications. For catalysis, the diol’s rigidity and chelating ability (via hydroxyls) could stabilize metal complexes in asymmetric synthesis .

Q. How can researchers resolve contradictions in synthetic yields across methodologies?

Discrepancies arise from:

  • Reduction Efficiency : NaBH₄ may incompletely reduce sterically hindered diketones, whereas LiAlH₄ could offer higher reactivity (untested in current literature) .
  • Byproduct Formation : Friedel-Crafts routes may generate polyacylated byproducts; GC-MS or HPLC monitoring is recommended .

Q. What advanced analytical techniques characterize degradation products or impurities?

  • LC-HRMS : Identifies trace impurities (e.g., glutaric acid from diol metabolism) .
  • FT-IR : Detects carbonyl residuals (C=O at ~1737 cm⁻¹) from incomplete diketone reduction .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

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